Ethinylestradiol

Estrogen Receptor Pharmacology ERα/ERβ Selectivity Receptor Binding Assays

Ethinylestradiol (EE) is the definitive synthetic estrogen for oral contraceptive R&D and ERα-biased pharmacology. The 17α-ethynyl modification confers >40% oral bioavailability and resistance to 17β-HSD metabolism, producing pronounced hepatic first-pass effects critical for SHBG induction and coagulation factor studies—properties that 17β-estradiol and estradiol valerate cannot replicate. Supplied to USP/EP specifications (97.0–102.0% on dried basis) as a white to creamy white crystalline powder. Its documented ERα~2×E2 versus ERβ~0.5×E2 selectivity makes EE indispensable for dissecting receptor subtype-specific gene regulation. Substitution with E2 or E2V introduces irreproducible outcomes in hepatic and thrombotic research.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 57-63-6
Cat. No. B1671402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthinylestradiol
CAS57-63-6
Synonyms19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-
Estinyl
Estradiol, Ethinyl
Estradiol, Ethynyl
Ethinyl Estradiol
Ethinyl Estradiol Hemihydrate
Ethinyl Estradiol, (8 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer
Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer
Ethinyl Estradiol, (9 beta,17 alpha)-Isomer
Ethinyl Oestradiol Effik
Ethinyl-Oestradiol Effik
Ethinylestradiol Jenapharm
Ethinyloestradiol
Ethynyl Estradiol
Hemihydrate, Ethinyl Estradiol
Jenapharm, Ethinylestradiol
Lynoral
Microfollin
Microfollin Forte
Progynon C
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
InChIKeyBFPYWIDHMRZLRN-SLHNCBLASA-N
Commercial & Availability
Standard Pack Sizes150 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethinylestradiol (CAS 57-63-6) Procurement Guide: Comparator-Driven Evidence for Scientific Selection


Ethinylestradiol (EE) is a synthetic steroidal estrogen and a 17α-ethynyl derivative of 17β-estradiol [1]. This structural modification confers significantly enhanced oral bioavailability and metabolic stability relative to its natural counterpart [2], making it the predominant estrogenic component in combined oral contraceptives (COCs) for over six decades [3]. The compound is supplied as a fine white to creamy white crystalline powder with pharmacopeial specifications defined by USP (97.0–102.0% purity on dried basis) and EP monographs [4], ensuring standardized reference material availability for analytical, formulation, and clinical research applications .

Ethinylestradiol Procurement: Why Estradiol and Estradiol Valerate Cannot Substitute EE in Research Applications


In-class estrogen substitution without experimental validation introduces scientifically indefensible variability. Ethinylestradiol differs fundamentally from 17β-estradiol (E2) and its prodrug estradiol valerate (E2V) in receptor subtype selectivity, hepatic first-pass metabolism, and protein-binding effects [1]. While EE binds ERα with approximately twice the affinity of E2, its ERβ affinity is roughly half that of E2 [2]—a receptor selectivity profile that E2 and E2V do not recapitulate. Critically, the 17α-ethynyl group renders EE resistant to 17β-hydroxysteroid dehydrogenase-mediated oxidation, resulting in oral bioavailability exceeding 40% compared to E2's <5% [3]. This differential hepatic exposure produces substantially greater induction of sex hormone-binding globulin and coagulation factors [4]. Procurement decisions that treat these compounds as interchangeable therefore risk irreproducible in vivo outcomes and confounded mechanistic interpretation, particularly in studies of hepatic gene regulation, thrombotic risk modeling, or estrogen receptor subtype-specific pharmacology [5].

Ethinylestradiol Comparative Evidence: Receptor Selectivity, Hepatic Potency, Pharmacokinetics, and Solid-State Characteristics


Receptor Subtype Selectivity: EE Shows 2-Fold Higher ERα Affinity and 50% Lower ERβ Affinity vs. Estradiol

In direct comparative receptor binding analyses, ethinylestradiol (EE) exhibits differential selectivity for estrogen receptor subtypes relative to 17β-estradiol (E2). The binding affinity of EE to ERα is approximately twice that of E2, whereas its affinity for ERβ is approximately one-half that of E2 [1]. This differential ERα/ERβ selectivity profile contrasts with E2, which binds both subtypes with comparable affinity, and with estetrol (E4), which demonstrates lower binding affinity for both ERs than E2 [2]. The quantification is derived from equilibrium dissociation constant (Kd or Ki) determinations using recombinant human estrogen receptor subtypes [3].

Estrogen Receptor Pharmacology ERα/ERβ Selectivity Receptor Binding Assays

Hepatic Protein Induction: EE Produces 2- to 3-Fold Greater Increase in SHBG vs. Estradiol Valerate in Randomized Controlled Trial

In a randomized controlled trial directly comparing combined oral contraceptives containing ethinylestradiol (EE) plus dienogest (DNG) versus estradiol valerate (E2V) plus DNG, EE-containing formulations produced significantly greater alterations in hepatic globulin synthesis and coagulation parameters [1]. Specifically, the EE combination demonstrated a broader effect on the serum proteome, with EE's effects on estrogen-sensitive hepatic globulins and coagulation factors being substantially more pronounced than those observed with E2V [2]. The results demonstrate that the effects of EE in COCs extend far beyond established endpoint markers of estrogen action, while the EV combination produces a profile closer to the progestin-only preparation [3]. This differential reflects EE's resistance to hepatic first-pass metabolism and its consequent higher estrogenic exposure to hepatocytes [4].

Hepatic First-Pass Effect Coagulation Biomarkers Sex Hormone-Binding Globulin

Pharmacokinetic Bioequivalence: 50 μg Mestranol ≈ 35 μg EE; EE Oral Bioavailability >40% vs. E2 <5%

Pharmacokinetically, a 50 μg oral dose of mestranol (which itself is inactive and requires hepatic demethylation to EE) is bioequivalent to a 35 μg dose of ethinylestradiol [1]. Physiologically, mestranol ranges from 50% to 100% of the activity of ethinylestradiol depending on the endpoint chosen [2]. In cross-estrogen comparisons, ethinylestradiol demonstrates oral bioavailability exceeding 40%, whereas 17β-estradiol (E2) exhibits less than 5% oral bioavailability due to extensive first-pass metabolism [3]. Estetrol (E4) has the highest bioavailability among the three estrogens, though a higher dose of E4 (15 mg) is required for follicular suppression compared to EE (0.01–0.035 mg) [4]. These compounds demonstrate large interindividual and intraindividual variability in pharmacokinetics due to enterohepatic recirculation [5].

Oral Bioavailability First-Pass Metabolism Pharmacokinetic Modeling

Solid-State Characterization: EE Exists as Hemihydrate with Multiple Solvates; No True Anhydrous Polymorph Identified

Comprehensive (pseudo)polymorphism screening of ethinylestradiol via extensive crystallization experiments identified four solvate crystal structures containing dioxane, nitromethane, ethanol, or dimethylformamide, along with redetermined structures of the hemihydrate, methanolate, and acetonitrile solvate [1]. Despite a comprehensive study, no true polymorph of ethinylestradiol anhydrate was found [2]. Thermal analysis indicates that crystal Form I of ethinylestradiol can transform into crystal Form II under heating [3]. This solvate propensity contrasts with estradiol, for which multiple anhydrous polymorphic forms have been characterized, and presents distinct formulation challenges given EE's low aqueous solubility (approximately 11.3 mg/L) and typical pharmaceutical use at microgram doses . Solid dispersion formulations using polyvinylpyrrolidone (PVP) have been demonstrated to enhance EE solubility and produce stable amorphous dispersions [4].

Solid-State Chemistry Polymorphism Screening Pharmaceutical Formulation

Ethinylestradiol Scientific and Industrial Application Scenarios: Where EE Provides Irreplaceable Value


Estrogen Receptor Subtype-Selective Pharmacology Studies

Investigators examining ERα-biased versus ERβ-biased transcriptional programs require EE as a reference ligand with established differential subtype affinity (ERα ~2× E2; ERβ ~0.5× E2) [1]. This selectivity profile, documented through direct head-to-head receptor binding comparisons, makes EE a valuable tool compound for dissecting ERα-mediated gene regulation distinct from ERβ-dependent pathways. E2's balanced subtype affinity renders it unsuitable for studies requiring ERα-preferential activation.

Hepatic First-Pass Metabolism and Coagulation Biomarker Research

Studies modeling hepatic estrogen exposure, sex hormone-binding globulin (SHBG) induction, or thrombosis risk require EE due to its pronounced first-pass effect on hepatocytes—a property quantitatively distinct from E2 and E2V as demonstrated in randomized controlled trials comparing EE+DNG versus E2V+DNG formulations [2]. EE's resistance to hepatic metabolism yields substantially greater alterations in coagulation factors and globulin synthesis than natural estrogens, making it essential for research on estrogen-dependent hepatic gene regulation.

High-Potency Oral Estrogen Formulation Development and Reference Standard Procurement

Pharmaceutical formulation scientists developing or analyzing low-dose oral contraceptives require EE as the reference estrogen due to its >40% oral bioavailability and μg-range potency for ovulation inhibition [3]. The established 50 μg mestranol ≈ 35 μg EE bioequivalence relationship [4] provides a validated pharmacokinetic benchmark for comparative bioavailability studies. USP and EP reference standards with defined purity specifications (97.0–102.0%) ensure traceable analytical method validation [5].

Solid-State Characterization and Amorphous Dispersion Development

Materials scientists and formulation researchers investigating solvate formation or developing solubility-enhanced solid dispersions benefit from EE's distinct solid-state behavior—specifically its tendency to form multiple solvates (dioxane, ethanol, DMF, nitromethane) rather than anhydrous polymorphs, as established through comprehensive crystallization screening [6]. This behavior necessitates different processing and analytical approaches compared to estradiol's polymorphic landscape, making EE-specific solid-state characterization essential for stable formulation development.

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